
ICy-OH optimization for different microscopy
platforms

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B14886020 Get Quote

Clarity-OH Technical Support Center
Welcome to the Clarity-OH Technical Support Center. This resource is designed to assist

researchers, scientists, and drug development professionals in optimizing the Clarity-OH tissue

clearing protocol for various microscopy platforms. Here you will find troubleshooting guides,

frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to

ensure successful and reproducible results.

Frequently Asked Questions (FAQs)
Q1: What is Clarity-OH and how does it work?

A: Clarity-OH is a hydrogel-based tissue clearing technique that renders biological tissues

optically transparent. The process involves four key steps:

Fixation: Preserving the tissue structure and biomolecules.

Hydrogel Monomer Infusion: Infusing the tissue with a hydrogel solution.

Polymerization: Cross-linking the hydrogel within the tissue to create a stable tissue-hydrogel

hybrid. This step physically supports the tissue and anchors biomolecules.

Lipid Removal: Using a clearing solution to remove opaque lipids, leaving a transparent

sample with preserved structural and molecular information.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b14886020?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14886020?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Q2: Which microscopy platforms are compatible with Clarity-OH?

A: Clarity-OH cleared tissues are compatible with a wide range of imaging systems, including:

Confocal microscopy

Two-photon microscopy

Light-sheet microscopy

Widefield fluorescence microscopy

The optimal imaging platform depends on the size of the sample, the desired resolution, and

the specific fluorescent labels used.

Q3: What is the refractive index of Clarity-OH cleared tissue?

A: The refractive index (RI) of a tissue cleared with Clarity-OH is approximately 1.45. It is

crucial to use a mounting medium and imaging objective that match this RI to minimize light

scattering and achieve the best image quality.

Q4: Can I perform immunostaining on Clarity-OH cleared tissues?

A: Yes, immunostaining is a key application of the Clarity-OH method. The hydrogel matrix

preserves protein epitopes, allowing for antibody penetration and labeling. The protocol for

immunostaining is detailed in the Experimental Protocols section.

Troubleshooting Guides
This section addresses common issues encountered during the Clarity-OH protocol.
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Problem Possible Cause Solution

Incomplete Tissue Clearing

- Insufficient lipid removal

time.- Inadequate temperature

during clearing.- Clearing

solution has degraded.

- Extend the incubation time in

the clearing solution.- Ensure

the clearing is performed at the

recommended temperature

(e.g., 37°C).- Prepare fresh

clearing solution.

Tissue Swelling or Shrinking

- Incorrect buffer

concentrations.- Improper

fixation.

- Ensure all buffers (e.g., PBS)

are prepared at the correct

molarity and pH.- Optimize

fixation time and

paraformaldehyde (PFA)

concentration for your specific

tissue type.

Low Fluorescence Signal

- Photobleaching during

imaging.- Antibody penetration

issues.- Fluorophore

incompatibility with the clearing

process.

- Use an anti-fade agent in

your mounting medium.-

Decrease laser power and

exposure time.- Increase the

duration of antibody

incubation.- Use smaller

antibody fragments (e.g., Fab

fragments).- Select

fluorophores known to be

robust to the chemical clearing

process.

High Autofluorescence

- Incomplete removal of heme

from blood-rich tissues.-

Glutaraldehyde in the fixative.

- Perfuse the animal with PBS

before fixation to remove

blood.- Avoid using

glutaraldehyde in the fixative if

possible, or use a quenching

agent like sodium borohydride.

Sample Damage or

Disintegration

- Incomplete hydrogel

polymerization.- Mechanical

stress during handling.

- Ensure the polymerization is

complete by extending the

incubation time or adjusting

the temperature.- Handle the
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tissue-hydrogel hybrid gently

at all stages.

Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the Clarity-OH

protocol.

Table 1: Refractive Index Matching Solutions

Solution Refractive Index (RI) Key Features

80% Glycerol in PBS ~1.45
Simple to prepare, cost-

effective.

FocusClear™ ~1.45
Commercially available, high-

quality imaging.

TDE (2,2'-thiodiethanol)

Solutions
Adjustable (1.33-1.51)

RI can be tuned to match the

objective.

Table 2: Clearing Efficiency and Time

Tissue Type Thickness
Recommended
Clearing Time (at
37°C)

Expected
Transparency

Mouse Brain (whole) ~8 mm 10-14 days >95%

Mouse Brain (1 mm

slice)
1 mm 1-2 days >98%

Human Brain Biopsy 2 mm 3-5 days >90%

Zebrafish (adult) ~3 mm 4-6 days >95%

Experimental Protocols
Protocol 1: Clarity-OH Tissue Clearing
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1. Fixation: a. Perfuse the animal with ice-cold 1X PBS followed by 4% paraformaldehyde

(PFA) in PBS. b. Post-fix the dissected tissue in 4% PFA at 4°C for 24 hours.

2. Hydrogel Infusion: a. Wash the tissue in 1X PBS with 0.1% Triton X-100 for 1 hour at room

temperature. b. Incubate the tissue in the hydrogel monomer solution (4% acrylamide, 0.05%

bis-acrylamide, 0.25% VA-044 initiator in PBS) at 4°C for 24-48 hours.

3. Polymerization: a. Remove the tissue from the hydrogel solution and place it in a 50 mL

conical tube. b. De-gas the tube with nitrogen for 10 minutes. c. Place the tube in a 37°C water

bath for 3 hours to initiate polymerization.

4. Lipid Removal (Clearing): a. Wash the tissue-hydrogel hybrid in clearing solution (e.g., 8%

sodium dodecyl sulfate (SDS) in 200 mM boric acid, pH 8.5) for 1 hour. b. Place the sample in

fresh clearing solution and incubate at 37°C with gentle shaking until the tissue is transparent.

Change the solution every 2-3 days.

5. Washing and Refractive Index Matching: a. Wash the cleared tissue extensively in PBS with

0.1% Triton X-100 for 24-48 hours to remove residual SDS. b. Incubate the tissue in the

desired refractive index matching solution until the RI is equalized.

Protocol 2: Immunostaining of Clarity-OH Cleared Tissue

1. Blocking: a. Incubate the cleared and washed tissue in a blocking buffer (e.g., 6% Bovine

Serum Albumin, 0.2% Triton X-100, and 10 µg/mL heparin in PBS) for 24 hours at 37°C.

2. Primary Antibody Incubation: a. Dilute the primary antibody in the blocking buffer. b. Incubate

the tissue with the primary antibody solution at 37°C with gentle shaking for 3-7 days,

depending on the tissue size.

3. Washing: a. Wash the tissue in PBS with 0.1% Triton X-100 at room temperature for 24

hours, changing the wash buffer 4-5 times.

4. Secondary Antibody Incubation: a. Dilute the fluorescently labeled secondary antibody in the

blocking buffer. b. Incubate the tissue with the secondary antibody solution at 37°C with gentle

shaking for 3-7 days.
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5. Final Washes and RI Matching: a. Repeat the washing step (3.a). b. Incubate the stained

tissue in the refractive index matching solution for imaging.

Visualizations
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Sample Preparation Clearing Process
Imaging Preparation

1. Fixation
(4% PFA)

2. Hydrogel Infusion
(Acrylamide/Bis)

3. Polymerization
(37°C)

4. Lipid Removal
(SDS)

5. Washing
(PBS-T) 6. Immunostaining

(Optional)

7. RI Matching 8. Microscopy

Problem Encountered

Incomplete Clearing?

Low Fluorescence?

No

Extend Clearing Time
/ Renew Solution

Yes

Sample Damage?

No

Optimize Staining
/ Check Fluorophore

Yes

Check Polymerization
/ Handle Gently

Yes

Problem Resolved

No, consult specialist
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Click to download full resolution via product page

To cite this document: BenchChem. [ICy-OH optimization for different microscopy platforms].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14886020#icy-oh-optimization-for-different-
microscopy-platforms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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